molecular formula C16H18ClN7O2 B15103788 N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B15103788
M. Wt: 375.8 g/mol
InChI Key: BKUNHQZTWVSHRF-UHFFFAOYSA-N
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Description

N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features both pyridine and pyrimidine moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the key intermediate, which is then subjected to a series of reactions including nucleophilic substitution and cyclization . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular function and signaling . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C16H18ClN7O2

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C16H18ClN7O2/c17-12-2-3-13(20-10-12)22-14(25)11-21-16(26)24-8-6-23(7-9-24)15-18-4-1-5-19-15/h1-5,10H,6-9,11H2,(H,21,26)(H,20,22,25)

InChI Key

BKUNHQZTWVSHRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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